molecular formula C23H15Cl3N2O B11070090 2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline

2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline

Cat. No.: B11070090
M. Wt: 441.7 g/mol
InChI Key: CVPVEXKIMQIQLS-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with chlorobenzyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The chlorobenzyl and dichlorophenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoxaline ring.

Scientific Research Applications

2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Shares a similar chlorobenzyl group but differs in the core structure.

    7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Contains a chromene core instead of a quinoxaline core.

Uniqueness

2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline is unique due to its specific combination of substituents and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H15Cl3N2O

Molecular Weight

441.7 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline

InChI

InChI=1S/C23H15Cl3N2O/c24-17-9-5-15(6-10-17)14-29-23-22(27-20-3-1-2-4-21(20)28-23)12-8-16-7-11-18(25)13-19(16)26/h1-13H,14H2/b12-8+

InChI Key

CVPVEXKIMQIQLS-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)Cl)/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)Cl)C=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.